2,5,6-triphenyl-1-(2-phenylethyl)-1H-imidazo[1,2-a]imidazole
Overview
Description
2,5,6-triphenyl-1-(2-phenylethyl)-1H-imidazo[1,2-a]imidazole, commonly known as TPII, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. TPII is a member of the imidazo[1,2-a]imidazole family, which is known for their diverse biological properties, including anticancer, antimicrobial, and antiviral activities.
Mechanism of Action
The exact mechanism of action of TPII is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. TPII has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. Additionally, TPII has been found to inhibit the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
TPII has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest in cancer cells. TPII has also been shown to have anti-inflammatory activity, as it has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, TPII has been found to have neuroprotective effects, as it has been shown to protect against oxidative stress-induced neuronal cell death.
Advantages and Limitations for Lab Experiments
One of the advantages of using TPII in lab experiments is its potent anticancer activity against various cancer cell lines. Additionally, TPII has been found to have synergistic effects when used in combination with other chemotherapeutic agents, which could potentially enhance the efficacy of cancer treatment. However, one of the limitations of using TPII in lab experiments is its low solubility in water, which could affect its bioavailability and limit its potential use in vivo.
Future Directions
There are several future directions for the research and development of TPII. One of the directions is to further investigate its mechanism of action and identify its molecular targets in cancer cells. Additionally, future studies could focus on optimizing the synthesis method of TPII to improve its yield and purity. Furthermore, future research could explore the potential use of TPII in combination with other chemotherapeutic agents for the treatment of cancer. Finally, future studies could investigate the potential use of TPII in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders.
Scientific Research Applications
TPII has been extensively studied for its potential use in the treatment of cancer, as it has been found to exhibit potent anticancer activity against various cancer cell lines. TPII has been shown to induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest in cancer cells. Furthermore, TPII has been found to have synergistic effects when used in combination with other chemotherapeutic agents, such as cisplatin and doxorubicin.
properties
IUPAC Name |
2,5,6-triphenyl-1-(2-phenylethyl)imidazo[1,2-a]imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3/c1-5-13-24(14-6-1)21-22-33-28(25-15-7-2-8-16-25)23-34-30(27-19-11-4-12-20-27)29(32-31(33)34)26-17-9-3-10-18-26/h1-20,23H,21-22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKRGXOFVPWRHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CN3C2=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-triphenyl-1-(2-phenylethyl)-1H-imidazo[1,2-a]imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.